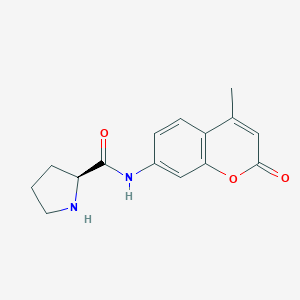

(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is fused with a pyrrolidine ring. The compound exhibits interesting chemical and biological properties, making it a subject of research in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide typically involves the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base such as sodium ethoxide.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a Mannich reaction, where the chromen-2-one core is reacted with formaldehyde and pyrrolidine.

Amidation: The final step involves the amidation of the resulting intermediate with an appropriate amine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the chromen-2-one core or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromen-2-one derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anti-Cancer Activity :

- Recent studies have indicated that derivatives of pyrrolidine carboxamides exhibit promising anti-cancer properties. In vitro studies showed that certain derivatives, including those related to (S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide, demonstrated significant cytotoxic effects against various cancer cell lines, including cervical cancer and leukemia models. For instance, specific compounds exhibited IC50 values comparable to established chemotherapeutic agents like tamoxifen .

-

Mechanism of Action :

- The mechanism through which these compounds exert their anti-cancer effects often involves the inhibition of key enzymes associated with tumor growth and proliferation. For example, the inhibition of poly(ADP-ribose) polymerase (PARP) has been highlighted as a critical pathway impacted by these compounds, leading to enhanced apoptosis in cancer cells .

Biofilm Inhibition

-

Bacterial Biofilm Suppression :

- Compounds similar to this compound have shown efficacy in suppressing bacterial biofilm formation. This is particularly relevant in the context of chronic infections where biofilms pose significant challenges to treatment. Research demonstrated that certain derivatives could inhibit biofilm growth at low concentrations, suggesting potential applications in antimicrobial therapies .

-

Case Studies :

- In one study, pyrrolidine derivatives were tested against biofilm-forming bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated a marked reduction in biofilm biomass when treated with specific pyrrolidine-based compounds, highlighting their potential as therapeutic agents in managing biofilm-related infections .

Comparative Data Table

Mécanisme D'action

The mechanism of action of (S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxylate: A closely related ester derivative.

(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-thioamide: A sulfur-containing analog.

(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carbothioamide: Another sulfur-containing derivative.

Uniqueness

(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide is unique due to its specific combination of a chromen-2-one core and a pyrrolidine ring, which imparts distinct chemical and biological properties

Activité Biologique

(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide, with CAS number 190012-09-0, is a compound that has garnered interest for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, supported by various studies and findings.

The molecular formula of this compound is C15H16N2O3 with a molecular weight of approximately 272.30 g/mol. Its structure features a pyrrolidine ring linked to a chromenone moiety, which is believed to contribute to its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings regarding its efficacy against various cancer cell lines:

The compound demonstrated significant cytotoxicity against A549 cells, with an IC50 value indicating effective inhibition of cell viability. Mechanistic studies suggest that it may induce apoptosis and inhibit cell cycle progression, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | Moderate activity |

| Escherichia coli | >64 | No significant activity |

| Klebsiella pneumoniae | >64 | No significant activity |

The compound exhibited moderate activity against MRSA, suggesting potential as an antimicrobial agent, particularly against resistant strains. However, it showed no significant activity against Gram-negative bacteria like E. coli and Klebsiella pneumoniae, indicating a selective spectrum of action.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary investigations suggest that:

- Anticancer Mechanisms :

- Induction of apoptosis through activation of caspases.

- Inhibition of key signaling pathways involved in cell proliferation.

- Antimicrobial Mechanisms :

- Disruption of bacterial cell wall synthesis.

- Inhibition of bacterial protein synthesis.

Case Studies

A notable study published in MDPI explored the synthesis and characterization of various derivatives related to this compound, demonstrating enhanced biological activities through structural modifications . The study emphasized the importance of specific substituents on the chromenone moiety in modulating both anticancer and antimicrobial activities.

Propriétés

IUPAC Name |

(2S)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-9-7-14(18)20-13-8-10(4-5-11(9)13)17-15(19)12-3-2-6-16-12/h4-5,7-8,12,16H,2-3,6H2,1H3,(H,17,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLXTZWJAHQHHF-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.